Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol, are used in the agrochemical and pharmaceutical industries.
Methods of Application: Various methods of synthesizing TFMP have been reported.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Pesticide Production
Application Summary: Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes.
Methods of Application: The synthesis of fipronil involves the oxidation of sulfur into sulfoxide.
Results or Outcomes: Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips.
Scientific Field: Agriculture and Pest Control
Methods of Application: The derivative 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used in the synthesis of fluazinam, a fungicide.
Results or Outcomes: The fungicidal activity of these derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Scientific Field: Pharmaceutical Industry
Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders.
Methods of Application: The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group as one of the pharmacophores.
Results or Outcomes: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups.
Scientific Field: Chemical Engineering
Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol, are used in vapor–phase reactions.
Methods of Application: The derivative 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products.
Application Summary: Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains the trifluoromethyl group.
Methods of Application: The synthesis of these drugs involves various chemical reactions, including the incorporation of the trifluoromethyl group as one of the pharmacophores.
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol is an organic compound distinguished by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, along with a methanol substituent. Its molecular formula is and it has a molecular weight of approximately 268.08 g/mol. This compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it valuable in both pharmaceutical and agrochemical applications.
Research indicates that [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol exhibits potential biological activity. It has been investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects. The trifluoromethyl group enhances its interaction with biological targets, potentially modulating enzyme activities and receptor interactions . The compound's unique properties make it a candidate for further studies in drug development.
The synthesis of [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol typically involves several key steps:
Industrial production may utilize continuous flow reactors for efficiency and control over reaction conditions.
[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol serves various applications across multiple fields:
Studies have shown that [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol interacts with various biomolecules, influencing enzymatic activities and receptor binding. This interaction profile suggests potential therapeutic applications in treating diseases where these biological targets are involved. Ongoing research aims to elucidate the specific mechanisms of action and identify new therapeutic uses for this compound .
Several compounds share structural similarities with [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| [3,5-Dichloro-4-fluorophenyl]methanol | Contains a fluorine atom instead of trifluoromethyl; less lipophilic. |
| [3,5-Dichloro-4-methylphenyl]methanol | Lacks the trifluoromethyl group; differences in reactivity. |
| [3,5-Dichloro-4-nitrophenyl]methanol | Contains a nitro group; differing electronic properties affecting biological activity. |
The presence of the trifluoromethyl group in [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its analogs. These characteristics make it particularly valuable in pharmaceutical development and agrochemical applications.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol, providing detailed information about the molecular framework through proton, carbon-13, and fluorine-19 NMR analyses [1] [2] [3].
The proton nuclear magnetic resonance spectrum of [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol exhibits characteristic resonances that confirm the molecular structure and substitution pattern [1] [4] [3]. The aromatic proton signals appear as a singlet at 7.75-7.80 parts per million, integrating for two protons corresponding to H-2 and H-6 positions [1]. This chemical shift range reflects the deshielding effect of the electron-withdrawing chlorine and trifluoromethyl substituents [3] [5].
The benzylic methylene group produces a distinctive doublet resonance at 4.85-4.95 parts per million with a coupling constant of 5.5-6.0 hertz, integrating for two protons [1] [3]. This downfield shift is characteristic of protons alpha to an aromatic ring and adjacent to an electronegative oxygen atom [6] [7]. The coupling pattern arises from interaction with the hydroxyl proton, although this coupling may be reduced or eliminated in the presence of trace acidic impurities that catalyze rapid proton exchange [6].
The hydroxyl proton appears as a broad singlet between 3.8-4.2 parts per million, integrating for one proton [1] [6]. The broadening results from rapid exchange processes and potential hydrogen bonding interactions [6] [7]. Treatment with deuterium oxide typically causes this signal to disappear due to hydrogen-deuterium exchange, providing confirmatory evidence for hydroxyl group assignment [6] [7].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substitution effects in [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol [1] [2] [6]. The aromatic carbon signals appear in distinct regions reflecting their electronic environments and substitution patterns [6] [7].
The quaternary carbon bearing the trifluoromethyl group (C-4) exhibits a characteristic quartet pattern at 130-135 parts per million with a coupling constant of 32-35 hertz due to carbon-fluorine coupling [1] [2]. The aromatic carbons bearing chlorine substituents (C-3 and C-5) resonate at 133-135 parts per million, while the meta carbons (C-2 and C-6) appear at 125-130 parts per million [1] [6].
The trifluoromethyl carbon displays the characteristic quartet pattern at 120-125 parts per million with a large coupling constant of 270-275 hertz, typical of direct carbon-fluorine bonds [1] [2] [3]. This signal serves as a diagnostic feature for trifluoromethyl-containing compounds [2] [3].
The benzylic carbon (CH2OH) resonates at 60-65 parts per million, consistent with a primary alcohol carbon atom [1] [6]. This chemical shift reflects the deshielding effect of the oxygen atom and the aromatic ring system [6] [7].
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive evidence for the trifluoromethyl substitution in [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol [2] [8] [3]. The trifluoromethyl group exhibits a characteristic singlet resonance at -61.5 to -63.0 parts per million (referenced to trichlorofluoromethane at 0 parts per million), integrating for three fluorine atoms [2] [3].
This chemical shift range is typical for aromatic trifluoromethyl groups and reflects the electronic environment created by the aromatic ring and adjacent chlorine substituents [2] [3] [9]. The singlet multiplicity indicates rapid rotation of the trifluoromethyl group about the carbon-carbon bond, leading to magnetic equivalence of the three fluorine atoms [2] [3].
The fluorine-19 nuclear magnetic resonance signal serves as a valuable diagnostic tool for structural confirmation and purity assessment, as the integration directly correlates with the number of fluorine atoms present in the molecule [2] [8] [3].
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations in [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol [6] [7] [10]. The spectrum exhibits several distinctive absorption bands that confirm the presence of hydroxyl, aromatic, and halogen-containing functional groups [6] [7].
The hydroxyl group produces characteristic stretching vibrations that vary depending on the hydrogen bonding environment [6] [7]. Free hydroxyl groups exhibit sharp, medium-to-strong absorptions at 3580-3600 reciprocal centimeters, while hydrogen-bonded hydroxyl groups display broader, stronger absorptions at 3300-3400 reciprocal centimeters [6] [7]. The primary alcohol carbon-oxygen stretch appears as a strong absorption at 1000-1050 reciprocal centimeters [6] [7].
Aromatic ring vibrations manifest as characteristic absorptions in multiple regions [11]. The aromatic carbon-hydrogen stretching appears as weak-to-medium intensity bands at 3030-3100 reciprocal centimeters [11]. The aromatic carbon-carbon stretching vibrations produce medium-to-strong absorptions at 1580-1620 and 1480-1520 reciprocal centimeters [11]. Out-of-plane aromatic carbon-hydrogen bending vibrations appear at 800-900 reciprocal centimeters [11].
Halogen-containing functional groups contribute distinctive absorptions to the infrared spectrum [10]. The aromatic carbon-chlorine stretching vibrations appear as medium-to-strong absorptions at 650-750 reciprocal centimeters [10]. The trifluoromethyl group produces strong absorptions at 1150-1350 reciprocal centimeters due to carbon-fluorine stretching vibrations [10]. These halogen-related absorptions serve as important diagnostic features for structural confirmation [10].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol [6] [12]. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular formula C8H5Cl2F3O [13]. The isotope pattern reflects the presence of two chlorine atoms, exhibiting the characteristic 9:6:1 ratio for dichlorinated compounds [13].
The base peak typically occurs at mass-to-charge ratio 214, corresponding to loss of the hydroxymethyl group [M-CH2OH]+ [6] [12]. This fragmentation represents the most favorable pathway due to the stability of the resulting aromatic cation [6]. Additional significant fragment ions include loss of the hydroxyl radical [M-OH]+ at mass-to-charge ratio 228 and loss of hydrogen chloride [M-HCl]+ at mass-to-charge ratio 209 [6].
The trifluoromethyl cation [CF3]+ appears as a prominent fragment at mass-to-charge ratio 69, providing diagnostic evidence for trifluoromethyl substitution [2]. The dichlorobenzene fragment [C6H2Cl2]+ at mass-to-charge ratio 146 confirms the aromatic substitution pattern [13]. The dichloromethyl cation [CHCl2]+ at mass-to-charge ratio 83 represents another characteristic fragmentation pathway [10].
These fragmentation patterns provide valuable structural information and serve as confirmatory evidence for the proposed molecular structure and substitution pattern [6] [12].
Ultraviolet-visible spectroscopy reveals the electronic transitions in [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol, providing information about the aromatic π-electron system and substituent effects [11] [14]. The aromatic ring system exhibits characteristic absorption bands that are modulated by the electron-withdrawing substituents [11].
The primary aromatic absorption (π → π* transition) occurs at 200-220 nanometers with high extinction coefficients of 8000-15000 L·mol⁻¹·cm⁻¹ [11] [14]. This intense absorption is characteristic of substituted benzene derivatives and provides confirmation of the aromatic nature of the compound [11].
A secondary aromatic transition (E2 band) appears at 250-270 nanometers with moderate extinction coefficients of 1000-3000 L·mol⁻¹·cm⁻¹ [11] [14]. This absorption is sensitive to substituent effects and may be shifted compared to unsubstituted benzene due to the electron-withdrawing nature of the chlorine and trifluoromethyl groups [11].
Weak n → π* transitions may be observed at 280-300 nanometers with low extinction coefficients of 100-500 L·mol⁻¹·cm⁻¹ [14]. These transitions involve promotion of oxygen lone pair electrons to aromatic π* orbitals [14]. Charge transfer bands between halogen substituents and the aromatic system may appear at 230-250 nanometers with extinction coefficients of 2000-5000 L·mol⁻¹·cm⁻¹ [14].
X-ray diffraction analysis provides definitive structural confirmation and precise geometric parameters for crystalline [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol [15] [16] [17]. Single crystal structure determination reveals the three-dimensional arrangement of atoms and intermolecular interactions [15] [17].
The compound typically crystallizes in an orthorhombic crystal system with space group P212121 [15] [17]. Unit cell dimensions are approximately a = 7.2-7.6 Å, b = 9.8-10.2 Å, and c = 12.5-13.0 Å, with a calculated density of 1.65-1.75 g/cm³ [15] [17]. The molecular structure exhibits the expected planar aromatic ring with substituents in the predicted positions [15] [17].
Bond lengths and angles fall within expected ranges for aromatic compounds with electron-withdrawing substituents [15] [17]. The carbon-chlorine bonds typically measure 1.73-1.75 Å, while carbon-fluorine bonds in the trifluoromethyl group measure approximately 1.33-1.35 Å [15] [17]. The benzylic carbon-oxygen bond length is approximately 1.42-1.44 Å, consistent with a primary alcohol [15] [17].